molecular formula C9H8ClNO3 B13112703 1-(2-Chloro-5-methyl-3-nitrophenyl)ethanone

1-(2-Chloro-5-methyl-3-nitrophenyl)ethanone

Cat. No.: B13112703
M. Wt: 213.62 g/mol
InChI Key: ZVKXZFTVTIHDKQ-UHFFFAOYSA-N
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Description

1-(2-Chloro-5-methyl-3-nitrophenyl)ethanone is an organic compound with the molecular formula C9H8ClNO3 It is a derivative of acetophenone, where the phenyl ring is substituted with a chlorine atom, a methyl group, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloro-5-methyl-3-nitrophenyl)ethanone typically involves the nitration of 2-chloro-5-methylacetophenone. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the meta position relative to the acetyl group.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reagents, and reaction time, to ensure high yield and purity. Continuous flow reactors may be employed to enhance the efficiency and safety of the nitration process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloro-5-methyl-3-nitrophenyl)ethanone undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.

    Substitution: The chlorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Sodium methoxide in methanol, ammonia in ethanol.

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

Major Products Formed

    Reduction: 1-(2-Chloro-5-methyl-3-aminophenyl)ethanone.

    Substitution: 1-(2-Methoxy-5-methyl-3-nitrophenyl)ethanone.

    Oxidation: 1-(2-Chloro-5-carboxy-3-nitrophenyl)ethanone.

Scientific Research Applications

1-(2-Chloro-5-methyl-3-nitrophenyl)ethanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used to study the effects of nitroaromatic compounds on biological systems, including their toxicity and metabolic pathways.

    Medicine: Derivatives of this compound may exhibit biological activity and can be investigated for potential therapeutic applications, such as antimicrobial or anticancer agents.

    Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-5-methyl-3-nitrophenyl)ethanone depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The chlorine and methyl groups can influence the compound’s reactivity and interaction with molecular targets, such as enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Chloro-5-nitrophenyl)ethanone: Similar structure but lacks the methyl group.

    1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone: Contains a hydroxyl group instead of a hydrogen atom on the phenyl ring.

    2-Chloro-4-methyl-5-nitropyridine: A pyridine derivative with similar substituents.

Uniqueness

1-(2-Chloro-5-methyl-3-nitrophenyl)ethanone is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity. The presence of both electron-withdrawing (nitro and chloro) and electron-donating (methyl) groups on the phenyl ring provides a unique balance of electronic effects, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C9H8ClNO3

Molecular Weight

213.62 g/mol

IUPAC Name

1-(2-chloro-5-methyl-3-nitrophenyl)ethanone

InChI

InChI=1S/C9H8ClNO3/c1-5-3-7(6(2)12)9(10)8(4-5)11(13)14/h3-4H,1-2H3

InChI Key

ZVKXZFTVTIHDKQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)[N+](=O)[O-])Cl)C(=O)C

Origin of Product

United States

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